Ethyl 2-[(6-amino-4-benzoyl-3,5-dicyano-2-pyridyl)sulfanyl]acetate
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Overview
Description
Ethyl 2-[(6-amino-4-benzoyl-3,5-dicyano-2-pyridyl)sulfanyl]acetate is a complex organic compound with significant potential in various scientific fields. This compound features a pyridine ring substituted with amino, benzoyl, and dicyano groups, along with an ethyl ester and a sulfanyl group. Its unique structure allows it to participate in diverse chemical reactions, making it valuable for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-[(6-amino-4-benzoyl-3,5-dicyano-2-pyridyl)sulfanyl]acetate typically involves multi-step organic reactions. One common method starts with the preparation of the pyridine core, followed by the introduction of the amino, benzoyl, and dicyano groups. The final step involves the esterification of the sulfanyl group with ethyl acetate under acidic or basic conditions.
Formation of the Pyridine Core: This can be achieved through a condensation reaction involving suitable precursors such as aldehydes and nitriles.
Substitution Reactions: Amino and benzoyl groups are introduced via nucleophilic substitution reactions, often using reagents like amines and benzoyl chloride.
Esterification: The sulfanyl group is esterified with ethyl acetate, typically using catalysts like sulfuric acid or base catalysts like sodium ethoxide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-efficiency catalysts, and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[(6-amino-4-benzoyl-3,5-dicyano-2-pyridyl)sulfanyl]acetate can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro groups can be reduced to amines using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Substitution: The benzoyl group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, catalytic hydrogenation.
Substitution: Amines, alkoxides, and other nucleophiles.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 2-[(6-amino-4-benzoyl-3,5-dicyano-2-pyridyl)sulfanyl]acetate has numerous applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules, especially in heterocyclic chemistry.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials and as a precursor for specialty chemicals.
Mechanism of Action
The mechanism of action of Ethyl 2-[(6-amino-4-benzoyl-3,5-dicyano-2-pyridyl)sulfanyl]acetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, the amino and benzoyl groups may facilitate binding to active sites, while the dicyano groups can participate in electron transfer reactions, influencing cellular pathways.
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-[(6-amino-4-benzoyl-3,5-dicyano-2-pyridyl)sulfanyl]acetate: shares similarities with other pyridine derivatives such as:
Uniqueness
The unique combination of functional groups in This compound provides distinct reactivity and binding properties, making it particularly valuable for specific applications in medicinal chemistry and material science.
This detailed overview highlights the significance of This compound in various scientific domains, emphasizing its synthetic versatility, chemical reactivity, and potential applications
Properties
Molecular Formula |
C18H14N4O3S |
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Molecular Weight |
366.4 g/mol |
IUPAC Name |
ethyl 2-(6-amino-4-benzoyl-3,5-dicyanopyridin-2-yl)sulfanylacetate |
InChI |
InChI=1S/C18H14N4O3S/c1-2-25-14(23)10-26-18-13(9-20)15(12(8-19)17(21)22-18)16(24)11-6-4-3-5-7-11/h3-7H,2,10H2,1H3,(H2,21,22) |
InChI Key |
WCYGHQFVQISFTC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CSC1=C(C(=C(C(=N1)N)C#N)C(=O)C2=CC=CC=C2)C#N |
Origin of Product |
United States |
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